PNMT Inhibitory Activity: (1S)-Enantiomer vs. Bovine PNMT — A Quantitative Baseline for Target Engagement Selectivity
The (1S)-enantiomer was tested for in vitro inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) using a radiochemical assay, yielding a Ki of 1.11 × 10⁶ nM (1.11 mM) [1]. This value constitutes a baseline for the (S)-configured free amine pharmacophore at PNMT. Although the absolute potency is low, it provides a quantitative reference point for the enantiomerically pure (S)-form, against which the (R)-enantiomer or racemate may be benchmarked in future head-to-head studies. Current data identify the PNMT Ki for this specific stereoisomer; comparative Ki values for the (1R)-enantiomer and the racemate under identical assay conditions are not publicly available, precluding a direct enantiomeric potency ratio at this time [1].
| Evidence Dimension | In vitro PNMT inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM (1.11 mM) for (S)-enantiomer |
| Comparator Or Baseline | No published Ki for (R)-enantiomer or racemate under identical conditions; PNMT endogenous substrate noradrenaline Km ≈ 20–50 µM for reference context |
| Quantified Difference | Not calculable — single enantiomer data only |
| Conditions | Bovine PNMT, radiochemical assay (in vitro), as deposited in BindingDB/CHEMBL291584 |
Why This Matters
This Ki value establishes that the (S)-configured free amine directly engages the PNMT catalytic site, confirming target accessibility for the 2,3,4-trimethoxyphenyl-1,2-diamine scaffold; procurement of the single enantiomer ensures stereochemical consistency for any PNMT-related SAR program.
- [1] BindingDB Entry BDBM50367284; CHEMBL291584. Ki = 1.11E+6 nM against bovine phenylethanolamine N-methyltransferase (PNMT). Assay description: In vitro inhibition of bovine PNMT using radiochemical assay. BindingDB. Accessed May 2026. View Source
